molecular formula C14H8F2N4 B12929496 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine

3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine

Cat. No.: B12929496
M. Wt: 270.24 g/mol
InChI Key: QGUXKDCNAKXXRS-UHFFFAOYSA-N
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Description

3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two fluorophenyl groups attached to a tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium nitrite in acidic conditions.

    Reduction: Hydrazine hydrate or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Tetrazine oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted tetrazine derivatives.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable building block in the synthesis of advanced materials and bioactive molecules .

Properties

Molecular Formula

C14H8F2N4

Molecular Weight

270.24 g/mol

IUPAC Name

3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C14H8F2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

QGUXKDCNAKXXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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